

Ciprofloxacin hydrochloride monohydrate synthesis pathway

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Compound Focus: Ciprofloxacin hydrochloride monohydrate

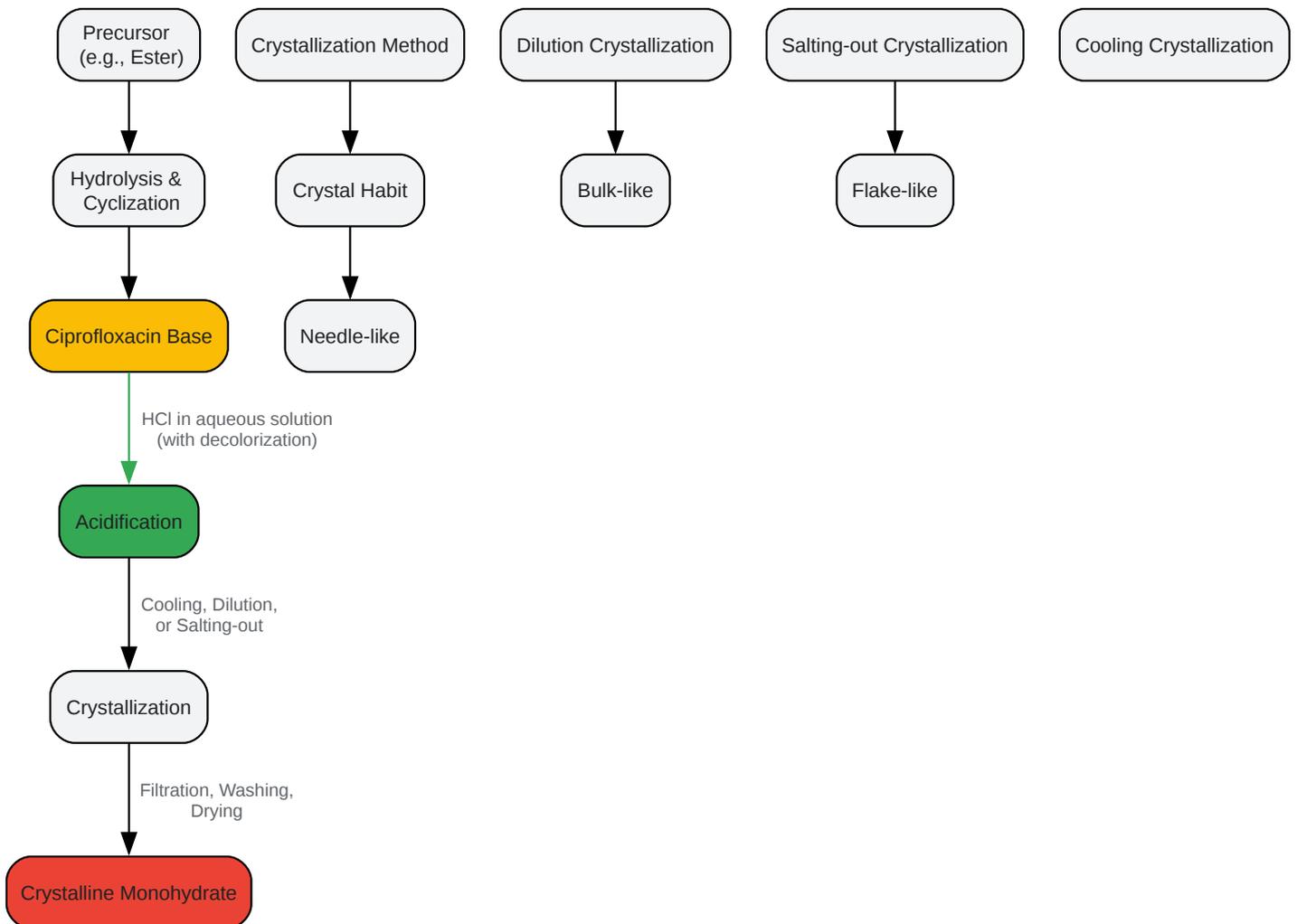
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Synthesis Pathway Overview

The synthesis of **Ciprofloxacin Hydrochloride Monohydrate** (CPFX) involves a multi-step process, culminating in the formation of the final crystalline monohydrate salt. The following diagram outlines the core workflow, integrating the key steps described in the search results.



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*Synthesis and crystallization workflow for **Ciprofloxacin Hydrochloride Monohydrate**.*

Detailed Experimental Protocols

Protocol 1: From Ciprofloxacin Base (Patent DE19930557)

This method starts from synthesized Ciprofloxacin base and describes the conversion to its hydrochloride salt and subsequent hydrate forms [1].

- **Step 1 - Acidification and Isolation:** 1 part of Ciprofloxacin is suspended in 5-20 parts of water. A mineral acid (e.g., hydrochloric acid) is added with stirring until a clear solution is achieved (pH ~3.5-4.5). The solution is then heated to 50-95°C for 15-120 minutes [1].
- **Step 2 - Crystallization:** The solution is cooled, optionally with the addition of a water-miscible organic solvent like acetone or ethanol. The resulting solid is isolated via filtration or centrifugation [1].
- **Step 3 - Drying:** The solid is dried at 40-100°C under reduced pressure to yield Ciprofloxacin hydrochloride anhydrate. Alternatively, drying at lower temperatures or under ambient conditions can produce various hydrates, including the monohydrate [1].

Protocol 2: Integrated Synthesis and Crystallization (Patent CN101851198)

This patent describes a more integrated process from an intermediate, highlighting solvent systems and process controls [2].

- **Step 1 - Reaction:** The synthesis involves reacting a compound like ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate with cyclopropanecarboxylic acid in a solvent. Suitable solvents include N,N-dimethylacetamide, N-methylpyrrolidone, or their mixtures with water [2].
- **Step 2 - Purification and Acidification:** The reaction product is treated with activated carbon for decolorization. Hydrochloric acid is then added to the purified solution to form the hydrochloride salt [2].
- **Step 3 - Crystallization and Drying:** The crude Ciprofloxacin hydrochloride is purified via crystallization from a water-ethanol mixed solvent system. The final product is obtained after filtration and drying [2].

Crystallization Methods and Crystal Habit Control

The crystal habit (morphology) of the final monohydrate is critical for its pharmaceutical properties, such as solubility and compressibility. Different crystallization methods yield distinct crystal habits, as detailed in one study [3].

Crystallization Method	Description	Resulting Crystal Habit
Cooling Crystallization	A water-ethanol solution of CPFX is subjected to cooling [3].	Needle-like
Dilution Crystallization	An ethanol solution of CPFX is diluted with water [3].	Bulk-like
Salting-out Crystallization	A concentrated KCl solution is added to an aqueous CPFX solution [3].	Flake-like

Analytical Characterization Data

The successful formation of **Ciprofloxacin Hydrochloride Monohydrate** is confirmed through several analytical techniques. The following table summarizes key characterization data from the search results [3] [4].

Characterization Method	Key Findings for Ciprofloxacin HCl Monohydrate
X-ray Powder Diffraction (XRPD)	Used to confirm crystal structure and phase purity. The unit cell parameters are provided [3].
Thermal Analysis (TGA/DSC)	Confirms the hydrate form by showing a weight loss corresponding to the release of one water molecule [3].
Single-crystal X-ray Diffraction	Determines the precise molecular structure. The carboxylic acid group is protonated, and the structure features various inter- and intramolecular hydrogen bonds [4].
HPLC	Used to determine chemical purity, with reports of content up to 99.6% [3].

Key Technical Considerations for Researchers

- **Solvent Selection:** The choice of solvent (water, ethanol, NMP, DMA) and anti-solvent (e.g., acetone) significantly impacts yield, crystal habit, and purity [1] [2].
- **Process Control:** Parameters such as temperature, cooling rate, and stirring speed during crystallization are crucial for obtaining the desired crystal form and particle size distribution [3].
- **Decolorization:** Treatment with activated carbon is a critical step for achieving a high-purity, pharmaceutically acceptable product [2].
- **Hydrate Stability:** The monohydrate form is stable under ambient conditions, but the drying temperature and humidity must be controlled to prevent dehydration or conversion to other hydrate forms [1].

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